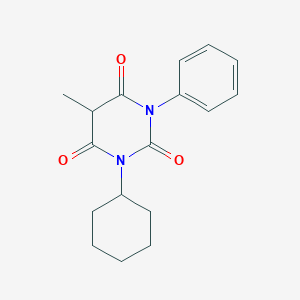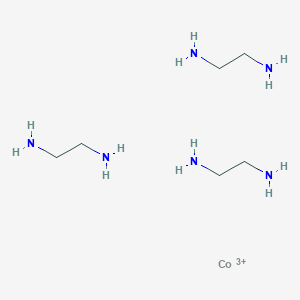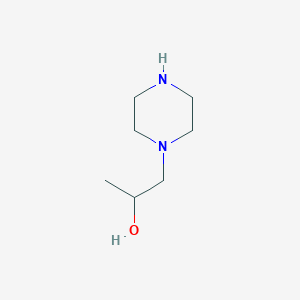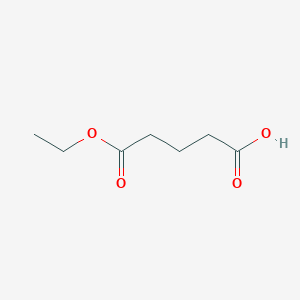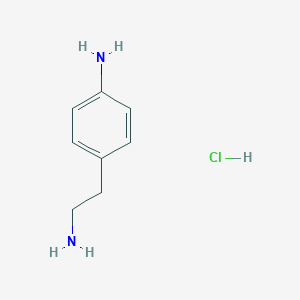
2-(4-Aminophenyl)ethylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine and its derivatives, involves substituting specific groups to enhance affinity and selectivity for dopamine receptor subtypes, suggesting a method that could potentially be adapted for synthesizing 2-(4-Aminophenyl)ethylamine dihydrochloride. These derivatives display significant affinity for dopamine receptors, indicating the structural flexibility and potential chemical reactivity of the core structure (Claudi et al., 1992).
Molecular Structure Analysis
Studies on similar compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate , have utilized single-crystal X-ray diffraction for molecular structure elucidation, suggesting that similar techniques could be employed to analyze the molecular structure of 2-(4-Aminophenyl)ethylamine dihydrochloride. This approach helps in understanding the spatial arrangement and bonding within the molecule (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of similar amines indicate the potential for various chemical reactions, including substitutions that affect the molecule's affinity for biological receptors. For instance, modifications on the nitrogen atom of related compounds have been shown to enhance their selectivity and potency as dopamine receptor agonists, suggesting a wide range of possible chemical reactions for 2-(4-Aminophenyl)ethylamine dihydrochloride (Claudi et al., 1990).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-(4-Aminophenyl)ethylamine dihydrochloride, such as solubility, crystallinity, and stability, can be inferred from spectroscopic and diffractometric studies. These analyses reveal insights into the compound's behavior in various solvents and conditions, essential for handling and application in research and development contexts (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through the synthesis and characterization of related compounds. The manipulation of functional groups and the introduction of specific substituents can significantly alter the chemical behavior and interaction with biological targets, providing a foundation for understanding the chemical properties of 2-(4-Aminophenyl)ethylamine dihydrochloride. Studies involving the synthesis and evaluation of similar compounds offer valuable insights into potential chemical modifications and interactions (Yardley et al., 1990).
Applications De Recherche Scientifique
1. Synthesis of Heat-Resistant Biopolyurea
- Summary of Application: This compound has been used in the fermentative production of a novel heat-resistant biopolyurea. The aromatic diamine 2-(4-aminophenyl)ethylamine (4APEA) is a potential monomer for polymers and advanced materials .
- Methods of Application: 4APEA was produced by fermentation using genetically engineered Escherichia coli. Optimizing fed-batch cultures of this strain produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours .
- Results or Outcomes: Fermented 4APEA was purified from culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas PU-1 and PU-2, respectively. The decomposition temperatures for 10% weight loss (Td10) of PU-1 and PU-2 were 276°C and 302°C, respectively .
2. Chemical Modification of Silk Fibroin
- Summary of Application: 4-(2-Aminoethyl)aniline, another name for 2-(4-Aminophenyl)ethylamine, has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .
- Methods of Application: The specific methods of application are not detailed in the sources, but it involves using the compound as a reagent in polycondensation reactions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)ethylamine dihydrochloride | |
CAS RN |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

